molecular formula C12H14N4O2 B019480 N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine CAS No. 149703-60-6

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine

Cat. No.: B019480
CAS No.: 149703-60-6
M. Wt: 246.27 g/mol
InChI Key: BEBDSPSEGFJNNE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine involves several steps, typically starting with the formation of the quinoxaline ring. The process includes nitration and methylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine can be compared with other similar compounds, such as:

    Quinoxaline derivatives: These compounds share the quinoxaline core structure but differ in their substituents.

    Nitroaromatic compounds: These compounds contain nitro groups attached to aromatic rings and exhibit different chemical and biological properties.

Biological Activity

N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine (TMNQ) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TMNQ is characterized by its unique quinoxaline structure, which contributes to its biological properties. The compound can be represented as follows:

TMNQ C12H14N4O2\text{TMNQ }C_{12}H_{14}N_{4}O_{2}

This structure includes a nitro group and multiple methyl substitutions that influence its lipophilicity and ability to penetrate biological membranes.

TMNQ exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : TMNQ has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various cellular models.
  • Neuroprotective Effects : Studies indicate that TMNQ may protect neurons from ischemic damage by modulating apoptotic pathways and reducing neuronal death during hypoxic conditions.
  • Inhibition of Enzymatic Activity : TMNQ has been reported to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer and neurodegenerative diseases.

Pharmacological Effects

The pharmacological effects of TMNQ have been evaluated through various in vitro and in vivo studies:

  • Neuroprotection : In a study involving ischemic stroke models, TMNQ administration resulted in reduced infarct size and improved neurological outcomes. This suggests its potential as a therapeutic agent for stroke management .
  • Anticancer Activity : TMNQ has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities of TMNQ

Biological ActivityEffect ObservedReference
AntioxidantScavenging free radicals
NeuroprotectiveReduced neuronal death
AnticancerInhibition of cancer cell proliferation

Case Studies

  • Neuroprotective Study : In a preclinical model of ischemic stroke, TMNQ was administered post-reperfusion. Results indicated a significant reduction in neuronal apoptosis and improvement in motor function up to 11 weeks post-treatment .
  • Cancer Cell Line Study : TMNQ was tested against various cancer cell lines including breast and colon cancer cells. The compound exhibited dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .

Research Findings

Recent research highlights the importance of TMNQ's structure-activity relationship (SAR). Variations in the nitro group and methyl substitutions significantly affect its potency and selectivity towards specific biological targets. Ongoing studies aim to optimize these properties for enhanced therapeutic efficacy.

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationImpact on ActivityReference
Nitro GroupEnhances antioxidant capacity
Methyl SubstitutionsImproves membrane permeability

Properties

IUPAC Name

N,2,3,7-tetramethyl-5-nitroquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-6-5-9-11(15-8(3)7(2)14-9)12(16(17)18)10(6)13-4/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBDSPSEGFJNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C(=C1NC)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566043
Record name N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149703-60-6
Record name N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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